Alizapride hydrochloride
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Overview
Description
Alizapride hydrochloride is a dopamine antagonist known for its prokinetic and antiemetic properties. It is primarily used to prevent nausea and vomiting associated with medical procedures, surgeries, and cancer therapies . The compound is structurally related to metoclopramide and other benzamides, sharing similar pharmacological activities .
Preparation Methods
The preparation of alizapride hydrochloride involves several synthetic steps:
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Preparation of Intermediate Compounds
2-methoxy-4-amino-5-nitrobenzoic acid: This intermediate is prepared through nitration and subsequent reduction reactions.
Sodium 2-methoxy-4-acetamino-5-nitrobenzoate: This intermediate is synthesized by acetylation and nitration.
2-methoxy-4,5-diaminobenzoic acid: This compound is obtained by reduction of the nitro group.
5-methoxy-6-carboxyl benzotriazole: This intermediate is prepared through cyclization reactions.
5-methoxy-6-methoxycarbonyl benzotriazole: This compound is synthesized by esterification reactions
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Final Synthesis of this compound
Chemical Reactions Analysis
Alizapride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the preparation of intermediates.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Cyclization: The formation of benzotriazole intermediates involves cyclization reactions
Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alizapride hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying dopamine antagonists and their chemical properties.
Biology: The compound is studied for its effects on dopamine receptors and its potential use in treating various conditions related to dopamine dysregulation.
Medicine: this compound is used in clinical research to develop treatments for nausea and vomiting, particularly in postoperative and chemotherapy settings.
Industry: The compound is used in the pharmaceutical industry for the development of antiemetic drugs .
Mechanism of Action
The antiemetic action of alizapride hydrochloride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone in the central nervous system. This action prevents nausea and vomiting triggered by most stimuli. The compound’s prokinetic effects are also related to its interaction with dopamine receptors, enhancing gastrointestinal motility .
Comparison with Similar Compounds
Alizapride hydrochloride is structurally and functionally similar to other dopamine antagonists, such as:
Metoclopramide: Shares similar antiemetic and prokinetic properties but may differ in its side effect profile.
Domperidone: Another dopamine antagonist with similar uses but does not cross the blood-brain barrier as readily as alizapride.
Trimethobenzamide: Used for similar indications but has a different chemical structure and mechanism of action
This compound is unique in its balanced prokinetic and antiemetic effects, making it a versatile compound in clinical settings.
Properties
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECEDGYMYXGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-87-3 |
Source
|
Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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